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Introduction
PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of

phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against

DNA-dependent protein kinase (DNA-PK).[1][2] As a member of the imidazopyridine class of

inhibitors, PIK-75 has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling

pathway in various cellular processes, including cell growth, proliferation, survival, and

metabolism.[2][3] Dysregulation of this pathway is a frequent event in human cancers, making

PI3Kα a compelling target for therapeutic intervention.[4] This technical guide provides a

comprehensive overview of the discovery, development, mechanism of action, and

experimental evaluation of PIK-75 hydrochloride.

Discovery and Development
PIK-75 emerged from medicinal chemistry efforts focused on developing isoform-selective PI3K

inhibitors. The imidazo[1,2-a]pyridine scaffold was identified as a promising starting point for

achieving selectivity for p110α.[5][6] Structure-activity relationship (SAR) studies around this

scaffold led to the identification of PIK-75, which demonstrated high potency for PI3Kα and

significant selectivity over other Class I PI3K isoforms.[5][6] While the sulfonohydrazide group

in PIK-75 was noted as a potential structural alert, its contribution to the compound's potent

inhibitory activity was significant.[6] Subsequent research has focused on modifying the
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imidazo[1,2-a]pyridine core at various positions to improve drug-like properties while retaining

high potency and selectivity.[5][7]

Mechanism of Action
PIK-75 hydrochloride exerts its biological effects primarily through the inhibition of PI3Kα and

DNA-PK.[1][2]

PI3Kα Inhibition
PIK-75 is a reversible and potent inhibitor of the p110α catalytic subunit of PI3K.[2][8] It acts as

a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the

phosphatidylinositol (PI) substrate.[9] By blocking the activity of PI3Kα, PIK-75 prevents the

phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-

trisphosphate (PIP3).[3] This reduction in PIP3 levels prevents the recruitment and activation of

downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as

Protein Kinase B or PKB).[3] The subsequent decrease in phosphorylated Akt (p-Akt) disrupts

the entire PI3K/Akt/mTOR signaling cascade, leading to the inhibition of cell growth,

proliferation, and survival, and the induction of apoptosis.[3]

DNA-PK Inhibition
In addition to its effects on PI3Kα, PIK-75 is also a potent inhibitor of DNA-PK, a key enzyme in

the DNA damage response pathway.[1][2] This dual activity can contribute to its anti-cancer

effects by sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality in

certain contexts.

Quantitative Data
The inhibitory activity of PIK-75 against various kinases has been determined in numerous

studies. The following tables summarize key quantitative data.
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Target IC50 (nM) Notes

PI3Kα (p110α) 5.8 Highly potent inhibition.[1][9]

PI3Kβ (p110β) 1300
Over 200-fold selectivity for

p110α.[8][9]

PI3Kγ (p110γ) 76 Moderate inhibition.[8][9]

PI3Kδ (p110δ) 510 Less potent inhibition.[9]

DNA-PK 2 Potent inhibition.[1][2]

mTOR ~1000 Weak inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of PIK-75. IC50 values represent the concentration of

PIK-75 required to inhibit 50% of the kinase activity in cell-free assays.

Cell Line Cancer Type IC50 (nM)
Assay Duration
(hours)

Rec1-Re
Mantle Cell

Lymphoma
1.5 - 10.9 72

JeKo-luc
Mantle Cell

Lymphoma
1.5 - 10.9 72

PT (various)
Mantle Cell

Lymphoma
6.3 - 425.2 24

Table 2: In Vitro Anti-proliferative Activity of PIK-75 in Mantle Cell Lymphoma. IC50 values

represent the concentration of PIK-75 required to inhibit 50% of cell growth.[10]

Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of PIK-75 and a general

experimental workflow.
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In Vitro Experiments In Vivo Experiments
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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